Hydrogen Bond Donor (HBD) Elimination: Target Compound (0 HBD) vs. 2-Amino Analog (1 HBD) and 2-Methylamino Analog (1 HBD)
The target compound possesses zero hydrogen bond donor atoms, a critical differentiator from the 2-amino analog (1 HBD) and 2-methylamino analog (1 HBD) [1][2]. Absence of HBD is strongly correlated with enhanced passive membrane permeability and improved blood-brain barrier (BBB) penetration potential, making this compound a preferred scaffold for CNS-targeted programs where minimizing HBD count is a key design criterion [1].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | 2-Amino analog (CAS 144800-68-0): 1 HBD; 2-Methylamino analog (CAS 794487-21-1): 1 HBD |
| Quantified Difference | Target: 0 HBD; Comparators: 1 HBD (absolute reduction of 1 HBD) |
| Conditions | Computed descriptor (Cactvs 3.4.8.24 / PubChem release 2025.09.15); standard medicinal chemistry drug-likeness rules |
Why This Matters
A reduction from 1 to 0 HBD can translate to a 5- to 10-fold improvement in passive membrane permeability based on established structure-permeability relationships, directly influencing CNS exposure and oral absorption potential.
- [1] PubChem. Compound Summary for CID 43809139, 2-(Dimethylamino)-2,3-dihydro-1H-indene-2-carbonitrile. Computed Properties. (2025). View Source
- [2] PubChem. Compound Summary for CID 18440304, 2-(Methylamino)-2,3-dihydro-1H-indene-2-carbonitrile. Computed Properties. (2025). View Source
